Commendamid

Übersicht

Beschreibung

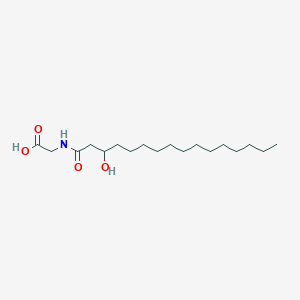

Commendamide, or N-(3-hydroxypalmitoyl)-glycine, is a gut microbiota-derived bioactive metabolite. It is structurally similar to long-chain N-acyl-amino acids and plays crucial roles in mammals by activating various receptors, including G-protein-coupled receptors (GPCRs). Commendamide is specifically recognized as a GPCR G2A/132 agonist (Villano, Tinto, & Di Marzo, 2022).

Synthesis Analysis

The synthesis of commendamide involves a simple, green, and economical method. The protocol developed for its preparation is general and can also be applied to the synthesis of deuterated commendamide and other minor microbiota-derived metabolites. This approach emphasizes sustainability and efficiency in producing commendamide and its analogues (Villano, Tinto, & Di Marzo, 2022).

Wissenschaftliche Forschungsanwendungen

Bioaktiver Metabolit, der von der Darmflora abgeleitet wird

Commendamid oder N-(3-Hydroxypalmitoyl)-Glycin 1a ist ein bioaktiver Metabolit, der von der Darmflora abgeleitet wird {svg_1}. Es ist strukturell ähnlich wie langkettige N-Acyl-Aminosäuren {svg_2}. Diese Verbindungen gehören zu dem komplexen Lipid-Signalsystem, das als Endocannabinoidom bekannt ist und bei Säugetieren wichtige Rollen spielt {svg_3}.

Aktivierung von G-Protein-gekoppelten Rezeptoren (GPCRs)

This compound spielt eine bedeutende Rolle bei der Aktivierung von GPCRs {svg_4}. Speziell wirkt es als Agonist für den GPCR G2A/132 {svg_5}. GPCRs sind eine große Familie von Zelloberflächenrezeptoren, die auf eine Vielzahl von externen Signalen reagieren und an vielen Krankheiten beteiligt sind.

Grüne und nachhaltige Synthese

Es wurde eine einfache, grüne und wirtschaftliche Methode zur Herstellung von this compound entwickelt {svg_6}. Dieser nachhaltige Syntheseansatz entspricht der steigenden Nachfrage nach umweltfreundlichen chemischen Verfahren.

Synthese von deuteriertem this compound

Das entwickelte Protokoll für die Synthese von this compound könnte auch auf die Synthese von deuteriertem this compound angewendet werden {svg_7}. Deuterierte Verbindungen werden häufig in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter die Arzneimittelentwicklung und Stoffwechselstudien.

Synthese anderer von der Mikrobiota abgeleiteter Metaboliten

Die Synthesemethode ist allgemein gültig und könnte auf andere, von der Mikrobiota abgeleitete Nebenmetabolite angewendet werden {svg_8}. Dies eröffnet Möglichkeiten für die Erforschung einer großen Bandbreite an bioaktiven Verbindungen, die von der Darmflora abgeleitet werden.

Potenzielle Arzneimittelentwicklung

This compound und seine Analoga sind vielversprechende Kandidaten für die Entwicklung neuer Medikamente {svg_9}. Ihre strukturelle Ähnlichkeit mit endogenen Signalmolekülen und ihre Fähigkeit, wichtige Wirtsfunktionen zu modulieren, machen sie zu potenziellen Therapeutika.

Wirkmechanismus

Target of Action

Commendamide primarily targets G-protein-coupled receptors (GPCRs) . Specifically, it has been found to activate the GPCR G2A/GPR132 . GPCRs are the largest family of membrane receptors in eukaryotes and are key mediators of host-microbial interactions in the human microbiome .

Mode of Action

Commendamide interacts with its target, GPCR G2A/GPR132, by mimicking the structure of long-chain N-acyl-amides, which are endogenous signaling molecules in humans . This structural similarity allows commendamide to bind to the receptor and activate it .

Biochemical Pathways

The activation of GPCR G2A/GPR132 by commendamide can influence various cellular functions. GPCRs regulate diverse cellular functions, in part, due to their ability to interact with N-acyl amides

Result of Action

The activation of GPCR G2A/GPR132 by commendamide can lead to various molecular and cellular effects. For example, GPR132/G2A has been reported to attenuate B cell proliferation and cause cells to arrest in the G2 phase of mitosis . It has also been implicated in disease models of autoimmunity and atherosclerosis .

Action Environment

The action of commendamide is influenced by the environment within the gastrointestinal tract, where it is produced by commensal bacteria . Factors such as the composition of the gut microbiota, diet, and overall health status of the individual can influence the production and action of commendamide.

Biochemische Analyse

Biochemical Properties

Commendamide plays a significant role in biochemical reactions by interacting with G-protein-coupled receptors, particularly GPR132. This interaction is crucial for various physiological processes. Commendamide activates GPR132 with an EC50 value of 11.8 µM . The activation of GPR132 by commendamide influences several downstream signaling pathways, including those involved in immune response and inflammation . Additionally, commendamide’s structural similarity to other long-chain N-acyl amides allows it to mimic endogenous signaling molecules, thereby modulating various biochemical pathways .

Cellular Effects

Commendamide exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, commendamide has been shown to regulate metabolic hormones and glucose homeostasis in mouse models . It also affects the secretion of glucagon-like peptide 1 (GLP-1) in enteroendocrine cells, thereby impacting glucose tolerance . Furthermore, commendamide’s interaction with GPR132 plays a role in immune cell function and inflammatory responses .

Molecular Mechanism

At the molecular level, commendamide exerts its effects through binding interactions with GPR132. This binding activates the receptor, leading to downstream signaling events that influence various cellular functions. Commendamide’s structural similarity to endogenous N-acyl amides allows it to effectively mimic these molecules and activate GPR132 . This activation can result in changes in gene expression, enzyme activity, and cellular responses, contributing to its diverse physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of commendamide have been observed to change over time. Studies have shown that commendamide is relatively stable under experimental conditions, with a stability of up to four years when stored at -20°C . Over time, commendamide’s effects on cellular function can vary, with long-term exposure potentially leading to changes in gene expression and cellular metabolism . Additionally, commendamide’s degradation products may also influence its overall activity and effects .

Dosage Effects in Animal Models

The effects of commendamide vary with different dosages in animal models. At lower doses, commendamide has been shown to regulate metabolic hormones and improve glucose tolerance in mice . At higher doses, commendamide may exhibit toxic or adverse effects, including potential impacts on immune function and inflammation . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful consideration in experimental settings .

Metabolic Pathways

Commendamide is involved in several metabolic pathways, particularly those related to lipid metabolism and signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of long-chain N-acyl amides . Commendamide’s activation of GPR132 also influences metabolic flux and metabolite levels, contributing to its role in regulating glucose homeostasis and metabolic hormones . The compound’s involvement in these pathways highlights its significance in maintaining metabolic balance .

Transport and Distribution

Within cells and tissues, commendamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its effects . Commendamide’s distribution within the gastrointestinal tract, for example, allows it to interact with GPR132 and regulate metabolic processes . The compound’s transport and distribution are essential for its activity and function in various physiological contexts .

Subcellular Localization

Commendamide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Within cells, commendamide may localize to the plasma membrane, where it can interact with GPR132 and initiate signaling cascades . Additionally, commendamide’s presence in other subcellular compartments, such as the endoplasmic reticulum or mitochondria, may also impact its activity and function . Understanding commendamide’s subcellular localization is crucial for elucidating its mechanisms of action and physiological effects .

Eigenschaften

IUPAC Name |

2-(3-hydroxyhexadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)14-17(21)19-15-18(22)23/h16,20H,2-15H2,1H3,(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUHHHSFDVDBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.